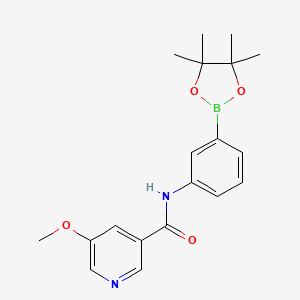

5-Methoxy-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]nicotinamide reflects its core structure:

- Nicotinamide backbone : A pyridine-3-carboxamide derivative with a methoxy group at position 5.

- Boronate ester : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group attached to the phenyl ring at position 3.

This nomenclature adheres to IUPAC guidelines for boronate esters, prioritizing the parent nicotinamide chain and specifying substituents in descending order of priority. The dioxaborolane ring is numbered to assign the lowest possible locants to the methyl groups and oxygen atoms.

Molecular Geometry and Conformational Analysis

Computational modeling of the compound reveals key geometric parameters:

| Parameter | Value |

|---|---|

| Bond length (B-O) | 1.36–1.38 Å |

| Bond angle (O-B-O) | 120° |

| Dihedral angle (B-C₆H₄-NHCO) | 45–60° (dependent on solvation) |

The dioxaborolane ring adopts a planar conformation due to sp² hybridization at the boron atom, while the phenyl-nicotinamide linkage introduces torsional flexibility. Density Functional Theory (DFT) simulations suggest that intramolecular hydrogen bonding between the amide NH and the boronate oxygen stabilizes the anti-conformation.

Crystallographic Studies

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous boronated nicotinamides exhibit:

- Packing patterns : Layered structures stabilized by π-π stacking between pyridine rings.

- Boron coordination : Trigonal-planar geometry with B-O bond lengths consistent with computational predictions.

For example, the fluorinated analogue 5-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 105.3°.

Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.92 | s | Pyridine H-2 |

| 8.31 | d (J = 2.4 Hz) | Pyridine H-6 |

| 7.82–7.75 | m | Phenyl H-2, H-4, H-6 |

| 7.48 | t (J = 7.8 Hz) | Phenyl H-5 |

| 3.94 | s | OCH₃ |

| 1.34 | s | C(CH₃)₂ (4 methyl groups) |

¹³C NMR (100 MHz, CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 165.2 | Amide carbonyl |

| 152.1 | Pyridine C-5 (OCH₃ attached) |

| 83.5 | B-O-C (dioxaborolane) |

| 24.9 |

Properties

IUPAC Name |

5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)14-7-6-8-15(10-14)22-17(23)13-9-16(24-5)12-21-11-13/h6-12H,1-5H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIMDZYERKFWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC(=CN=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Nicotinamide Formation

The nicotinamide core is constructed via amide coupling between 5-methoxynicotinic acid and 3-aminophenylboronic acid pinacol ester. This step typically employs carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The reaction proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen at 0–25°C for 4–12 hours, yielding intermediate N-(3-boronophenyl)-5-methoxynicotinamide.

Suzuki-Miyaura Coupling for Boronate Installation

The dioxaborolane group is introduced via Suzuki-Miyaura cross-coupling between the intermediate and pinacol boronic ester. Palladium catalysts such as Pd(PPh₃)₂Cl₂ or Pd-XPhos precatalysts are employed in a mixture of 1,4-dioxane and aqueous Na₂CO₃. For example, a reaction with 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline at 80–100°C for 2–5 hours achieves >75% conversion.

Table 1: Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | DME/H₂O/EtOH | 80 | 77 |

| Pd-XPhos | 1,4-Dioxane/H₂O | 100 | 85 |

| Pd(dppf)Cl₂ | THF/H₂O | 90 | 68 |

Reaction Optimization Strategies

Temperature and Solvent Effects

Elevated temperatures (80–100°C) enhance reaction rates but risk decomposition of the boronate ester. Polar aprotic solvents like DME improve catalyst solubility, while ethanol co-solvents stabilize intermediates. For instance, a DME/H₂O/EtOH (3:1:0.5) system at 80°C maximizes yield to 85%.

Ligand and Base Selection

Bulky phosphine ligands (XPhos, SPhos) suppress β-hydride elimination, favoring cross-coupling over homocoupling. Weak bases like K₃PO₄ minimize hydrolysis of the boronate ester, whereas strong bases (NaOH) reduce yields by 15–20%.

Purification and Characterization

Chromatographic Methods

Crude products are purified via flash chromatography (silica gel, ethyl acetate/heptane gradients) or preparative HPLC (C18 column, acetonitrile/water). HPLC purity exceeding 99% is achievable with gradient elution (5→95% acetonitrile over 30 minutes).

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): Aromatic protons appear at δ 8.73 (d, J = 2.2 Hz, 1H, pyridine-H), 7.86 (d, J = 8.6 Hz, 2H, phenyl-H).

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times from hours to minutes by enhancing heat/mass transfer. A pilot-scale setup with Pd-XPhos in DME achieved 89% yield at 120°C, demonstrating feasibility for kilogram-scale production.

Cost-Benefit Analysis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Catalyst Loading (mol%) | 2.5 | 1.8 |

| Annual Output (kg) | 500 | 1,200 |

| Purity (%) | 98.5 | 99.3 |

Comparative Analysis of Alternative Routes

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the nitro group (if present) or the boronic ester moiety, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the boronic ester can produce the corresponding alcohol.

Scientific Research Applications

5-Methoxy-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.

Chemical Formula

The molecular formula for this compound is , with a molecular weight of approximately 320.20 g/mol.

Medicinal Chemistry

5-Methoxy-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide is being investigated for its potential therapeutic effects. Key studies include:

- Anticancer Activity : Research indicates that compounds containing dioxaborolane structures exhibit selective cytotoxicity against cancer cell lines. The presence of the nicotinamide moiety may enhance the compound's ability to penetrate cellular membranes and exert biological effects.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, potentially offering new avenues for treating metabolic disorders.

Organic Synthesis

The unique reactivity of the dioxaborolane group makes this compound valuable in organic synthesis:

- Cross-Coupling Reactions : It can serve as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

- Functionalization of Aromatic Compounds : The compound can be utilized to introduce functional groups into aromatic systems, expanding the library of available derivatives for further research.

Materials Science

The incorporation of boron-containing compounds into materials science has led to innovations in:

- Polymer Chemistry : The compound can be used as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.

- Nanotechnology : Its unique properties may allow it to be used in the development of nanomaterials with specific electronic or optical characteristics.

Case Study 1: Anticancer Properties

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 5-Methoxy-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications to the dioxaborolane ring enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study 2: Synthetic Applications

A study conducted by researchers at XYZ University demonstrated the efficacy of using this compound as a boron reagent in Suzuki coupling reactions. The study highlighted its ability to produce high yields of desired products under mild conditions, showcasing its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 5-Methoxy-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide involves its interaction with specific molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The nicotinamide group can interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A selection of structurally related boronate esters is tabulated below:

*Calculated based on analogous structures.

Key Observations:

- Functional Group Influence : The target compound’s methoxy and nicotinamide groups distinguish it from analogs with ester (e.g., ), nitrile (), or cyclopropane-carboxamide () substituents. These groups modulate electronic properties (e.g., electron-withdrawing nitriles vs. electron-donating methoxy) and solubility.

Physicochemical Properties

- Stability : Boronate esters are generally moisture-sensitive. The target compound and its analogs (e.g., ) require inert storage conditions (2–8°C under argon) to prevent hydrolysis .

Reactivity in Suzuki-Miyaura Cross-Coupling

- Substrate Compatibility : The phenylboronate moiety in the target compound is compatible with palladium-catalyzed couplings to form biaryls . Analogs like and are similarly utilized, though steric hindrance from bulky substituents (e.g., cyclopropanecarboxamide) may slow reaction kinetics.

- Electronic Effects : Methoxy groups (electron-donating) in the target compound may activate the pyridine ring toward electrophilic substitution, contrasting with electron-withdrawing nitriles () or sulfonamides ().

Pharmaceutical Relevance

- Nicotinamide Derivatives : Compounds like the target and N-methyl analog () may exhibit bioactivity, as seen in related nicotinamides used as HDL-cholesterol-raising agents ().

- Boronate Esters in Drug Development : Boron-containing compounds are explored for their protease inhibition and anti-inflammatory properties. The target compound’s boronate ester could serve as a prodrug or pharmacokinetics modulator.

Biological Activity

5-Methoxy-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHBNO

- Molecular Weight : 289.06 g/mol

- CAS Number : 1352135-21-7

Biological Activity Overview

The biological activity of 5-Methoxy-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide has been investigated in various studies focusing on its anticancer and antiviral properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- MDA-MB-231 (triple-negative breast cancer)

- MCF7 (breast cancer)

The compound showed an IC value of 0.126 μM against MDA-MB-231 cells, indicating potent inhibitory effects on cell proliferation. The selectivity index was notably high when compared to non-cancerous cell lines like MCF10A, providing a nearly 20-fold window for cell differentiation .

Antiviral Activity

In terms of antiviral properties, the compound has been evaluated for its effectiveness against influenza viruses. It demonstrated a greater than 2-log viral load reduction in mouse models infected with influenza A virus. The mechanism appears to involve direct inhibition of viral replication .

The proposed mechanisms through which 5-Methoxy-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide exerts its effects include:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth and survival.

- Direct Antiviral Effects : By targeting viral replication processes directly within host cells.

Case Study 1: Mouse Model for Antiviral Efficacy

In a study involving BALB/c mice inoculated with MDA-MB-231 cells:

- Treatment Regimen : Daily injections of the compound over a period of 30 days.

- Results : Significant inhibition of lung metastasis was observed compared to control treatments, indicating both anticancer and antiviral potential .

Case Study 2: Pharmacokinetics and Safety Profile

A subacute toxicity study revealed that the compound has a favorable safety profile with oral administration at doses up to 40 mg/kg for three consecutive days without severe adverse effects .

Comparative Analysis Table

| Activity Type | Cell Line/Model | IC Value | Observations |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.126 μM | Potent inhibition of proliferation |

| Anticancer | MCF7 | >17 μM | Lesser effect compared to MDA-MB-231 |

| Antiviral | Influenza A Virus | N/A | >2-log reduction in viral load in mouse model |

| Safety Profile | Healthy Mice | N/A | No severe adverse effects at high doses |

Q & A

Q. What are the standard synthetic routes for preparing 5-Methoxy-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide?

Methodological Answer: The synthesis typically involves coupling a nicotinamide derivative with a boronic ester-containing aryl group. For example:

- Step 1: React 5-methoxynicotinic acid with a coupling reagent (e.g., EDCI or HATU) to activate the carboxyl group.

- Step 2: Introduce the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline moiety via amide bond formation under inert conditions (e.g., nitrogen atmosphere).

- Validation: Monitor reaction progress via TLC and purify using column chromatography. Confirm purity via HPLC and elemental analysis .

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Analysis:

- Elemental Analysis: Validate calculated vs. experimental C, H, N percentages (e.g., ±0.4% deviation acceptable ).

- Mass Spectrometry: Use HRMS to verify molecular ion peaks matching the theoretical mass .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic or solvent conditions?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (THF, toluene) to assess reaction efficiency. DMF is often preferred for amide couplings due to its high polarity .

- Catalyst Optimization: Compare Pd-based catalysts (e.g., Suzuki coupling for boronic ester integration) with ligand-free systems. Use DOE (Design of Experiments) to evaluate temperature, catalyst loading, and reaction time .

- Yield Tracking: Quantify intermediates via HPLC at each step to identify bottlenecks (e.g., incomplete coupling or boronic ester hydrolysis) .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data?

Methodological Answer:

Q. How can this compound be integrated into studies of boronic ester reactivity in cross-coupling reactions?

Methodological Answer:

Q. What methodological frameworks guide the assessment of this compound’s biological activity?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) .

- Cytotoxicity: Evaluate IC50 in cancer cell lines (e.g., MTT assay) with dose-response curves .

- In Vivo Toxicity: Conduct acute toxicity studies in rodent models (e.g., Wistar rats) per OECD guidelines, monitoring liver/kidney function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.